molecular formula C16H14Cl2N2O B13798852 2,4-Dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline

2,4-Dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline

Cat. No.: B13798852
M. Wt: 321.2 g/mol
InChI Key: WDZFLENREMNYJT-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline typically involves multi-step organic reactions. A common approach might include:

    Formation of Benzoxazole Core: Starting with the condensation of o-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.

    Chlorination: Introduction of chlorine atoms at the 2 and 4 positions using reagents like thionyl chloride or phosphorus pentachloride.

    Alkylation: Introduction of methyl groups at the 5 and 7 positions through Friedel-Crafts alkylation.

    Amination: Introduction of the aniline group at the 6 position through nucleophilic substitution.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or marker in biochemical assays.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Use in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-methylaniline: Lacks the benzoxazole ring.

    5,7-Dimethyl-1,3-benzoxazole: Lacks the aniline group and chlorine substituents.

    2,4-Dichloro-3-(1,3-benzoxazol-2-yl)-6-methylaniline: Similar structure but without the dimethyl groups.

Properties

Molecular Formula

C16H14Cl2N2O

Molecular Weight

321.2 g/mol

IUPAC Name

2,4-dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline

InChI

InChI=1S/C16H14Cl2N2O/c1-7-4-9(3)15-11(5-7)20-16(21-15)12-10(17)6-8(2)14(19)13(12)18/h4-6H,19H2,1-3H3

InChI Key

WDZFLENREMNYJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=C(C(=C3Cl)N)C)Cl)C

Origin of Product

United States

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